molecular formula C7H13NO3 B14092302 Methyl 2-(hydroxyimino)hexanoate

Methyl 2-(hydroxyimino)hexanoate

Cat. No.: B14092302
M. Wt: 159.18 g/mol
InChI Key: LTNYXUPEOVHKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(hydroxyimino)hexanoate is an organic compound with the molecular formula C7H13NO3. It is known for its unique chemical structure, which includes a hydroxyimino group attached to a hexanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(hydroxyimino)hexanoate can be synthesized through a condensation reaction between a suitable aldehyde and hydroxylamine, followed by esterification. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the hydroxyimino group. The esterification step can be carried out using methanol and an acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxyimino)hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(hydroxyimino)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and other cellular processes .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-hydroxyiminohexanoate

InChI

InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3

InChI Key

LTNYXUPEOVHKFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)C(=O)OC

Origin of Product

United States

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